![molecular formula C8H12F3NO B15312583 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine CAS No. 2825011-21-8](/img/structure/B15312583.png)
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine is a unique organic compound characterized by its bicyclic structure and the presence of a trifluoromethyl group. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl group imparts distinct chemical properties, making it a valuable building block in synthetic chemistry.
Preparation Methods
The synthesis of 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition of a trifluoromethylated precursor with a suitable amine under controlled conditions. The reaction is often catalyzed by transition metals such as copper or palladium, which facilitate the formation of the bicyclic structure. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Cycloaddition: The bicyclic structure allows for cycloaddition reactions, forming complex polycyclic compounds.
Major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure and reactivity make it a useful probe in biochemical studies, particularly in enzyme inhibition and receptor binding assays.
Medicine: Its derivatives are being explored for potential therapeutic applications, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric regions. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine can be compared with other trifluoromethylated bicyclic compounds, such as:
4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine: Similar in structure but differs in the position of the trifluoromethyl group.
1,4-Diazabicyclo[2.2.2]octane (DABCO): While not trifluoromethylated, DABCO shares the bicyclic framework and is widely used as a catalyst and reagent in organic synthesis.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the bicyclic structure, which imparts distinct chemical and physical properties .
Properties
CAS No. |
2825011-21-8 |
|---|---|
Molecular Formula |
C8H12F3NO |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7-3-1-6(12,2-4-7)5-13-7/h1-5,12H2 |
InChI Key |
KHAQZLGMJWTEHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CO2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




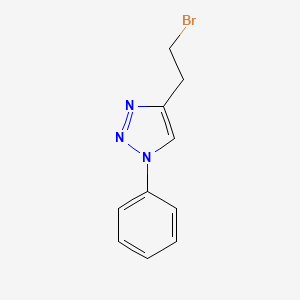
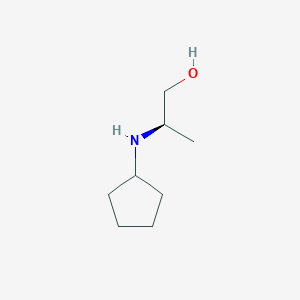
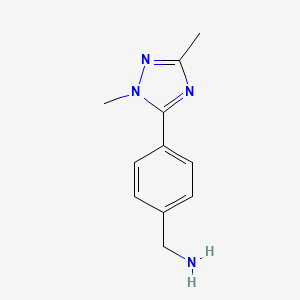
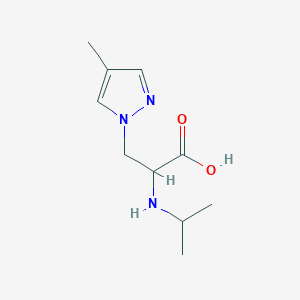

![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid](/img/structure/B15312565.png)
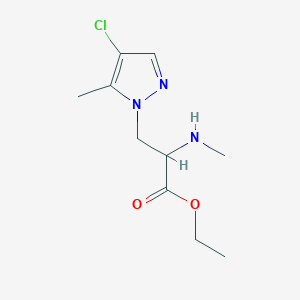
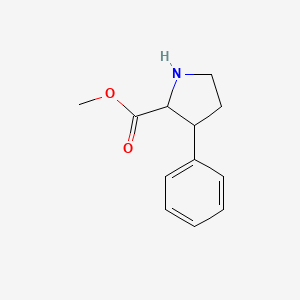

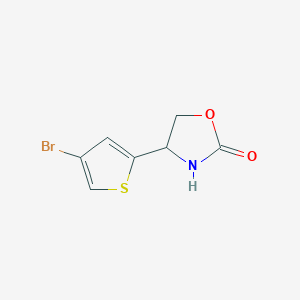
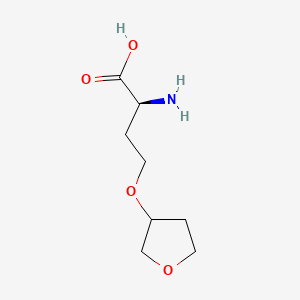
![5-Oxahexacyclo[5.4.1.0^{2,6}.0^{3,10}.0^{4,8}.0^{9,12}]dodecane-4-carboxylicacid](/img/structure/B15312609.png)
